molecular formula C38H45NO4 B13849590 Tetrabenzyl Miglustat

Tetrabenzyl Miglustat

Cat. No.: B13849590
M. Wt: 579.8 g/mol
InChI Key: DZPAABGOOAWABR-OQYJSAOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrabenzyl Miglustat is a benzylated derivative of Miglustat (N-butyl-deoxynojirimycin), a glucosylceramide synthase (GCS) inhibitor used to treat lysosomal storage disorders such as Gaucher's disease and Niemann-Pick disease type C (NP-C) .

Properties

Molecular Formula

C38H45NO4

Molecular Weight

579.8 g/mol

IUPAC Name

(2R,3R,4R,5S)-1-butyl-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)piperidine

InChI

InChI=1S/C38H45NO4/c1-2-3-24-39-25-36(41-27-32-18-10-5-11-19-32)38(43-29-34-22-14-7-15-23-34)37(42-28-33-20-12-6-13-21-33)35(39)30-40-26-31-16-8-4-9-17-31/h4-23,35-38H,2-3,24-30H2,1H3/t35-,36+,37-,38-/m1/s1

InChI Key

DZPAABGOOAWABR-OQYJSAOUSA-N

Isomeric SMILES

CCCCN1C[C@@H]([C@H]([C@@H]([C@H]1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Canonical SMILES

CCCCN1CC(C(C(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Preparation Methods of Tetrabenzyl Miglustat

Detailed Stepwise Preparation

Swern Oxidation of Tetrabenzyl Glucose Diol
  • Reagents and Conditions:

    • Oxalyl chloride (8.0 mL, 93 mmol)
    • Dichloromethane (80 mL)
    • Dimethyl sulfoxide (7.1 mL, 100 mmol) in dichloromethane (50 mL)
    • Triethylamine (33.2 mL)
    • Temperature: Initially cooled to -78°C, reaction at -65°C for 2.5 hours, then warmed to 0°C or 20°C for 20 minutes
  • Procedure:

    • Oxalyl chloride and dichloromethane are cooled to -78°C.
    • Dimethyl sulfoxide in dichloromethane is added dropwise with stirring.
    • Tetrabenzyl glucose diol (10.8 g, 20 mmol) dissolved in dichloromethane is added slowly.
    • After reaction, triethylamine is added, temperature is raised, and the reaction mixture is stirred.
    • The resulting tetrabenzyl glucose dicarbonyl derivative is used directly in the next step without isolation or purification.
  • Significance:

    • The direct use of the unstable oxidation product avoids losses and simplifies the process.
    • High stereoselectivity is maintained in subsequent steps.
Reductive Amination to this compound
  • Reagents and Conditions:

    • Ethanolamine (2.40 g, 40 mmol)
    • Sodium cyanoborohydride (2.50 g, 40 mmol)
    • Methanol (500 mL)
    • Anhydrous magnesium sulfate (7.20 g)
    • Temperature: 0°C for 1 hour
  • Procedure:

    • Ethanolamine and sodium cyanoborohydride are dissolved in methanol.
    • Anhydrous magnesium sulfate is added as a dehydrating agent.
    • The oxidation reaction mixture from the Swern oxidation is added slowly under stirring.
    • The reaction is maintained at 0°C for 1 hour.
    • The mixture is poured into water and extracted with dichloromethane.
    • The organic phase is concentrated and purified by silica gel column chromatography (ethyl acetate:petroleum ether = 1:2).
  • Outcome:

    • Yield: Approximately 53%
    • Purity: 98.0% by HPLC
    • Optical purity (de value): 98% by chiral HPLC
    • Melting point: 63–65°C

Catalytic Hydrogenation for Debenzylation (Conversion to Miglustat)

  • Reagents and Conditions:

    • This compound (1.12 g, 2 mmol)
    • Ethanol (50 mL)
    • Palladium on carbon catalyst (5%, 1.45 g)
    • Hydrogen gas at 3 MPa
    • Temperature: 25°C
    • Reaction time: Approximately 48 hours
  • Procedure:

    • The mixture is placed in a high-pressure reactor and hydrogenated until pressure no longer decreases.
    • The catalyst is removed by filtration.
    • The filtrate is concentrated and purified by column chromatography (methanol:chloroform = 1:3).
  • Yield and Properties:

    • Yield: 92%
    • Product: Miglustat as a light yellow viscous oil
    • Specific rotation: -6.8° (C=0.60, H2O)

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Temperature Time Yield (%) Purity (%) Optical Purity (de) Notes
Swern Oxidation Oxalyl chloride, DCM, DMSO, triethylamine -78°C to 0/20°C 2.5 h + 20 min Not isolated Not applicable Not applicable Direct use of unstable dicarbonyl derivative
Reductive Amination Ethanolamine, NaCNBH3, MgSO4, MeOH 0°C 1 h 53 98 98 High stereoselectivity, no enantiomer separation needed
Catalytic Hydrogenation Pd/C (5%), H2 (3 MPa), EtOH 25°C ~48 h 92 Not specified Not specified Debenzylation to yield miglustat

Analysis and Perspectives from Varied Sources

  • The described method from the Chinese patent CN104693109A emphasizes the advantage of avoiding isolation of the sensitive tetrabenzyl glucose dicarbonyl intermediate, which improves yield and stereoselectivity and reduces processing steps and losses.
  • The use of sodium cyanoborohydride as a mild reductant in the presence of ethanolamine ensures selective reductive amination, favoring the R configuration at the 2-position, critical for biological activity.
  • The hydrogenation step for debenzylation is a standard catalytic process, carefully controlled in pressure and temperature to avoid degradation of the product while achieving high yield and purity.
  • Alternative synthetic routes for miglustat, such as those involving 2,3,4,6-tetra-O-benzyl-N-butyl-1-deoxynojirimycin hydrochloride, also use catalytic hydrogenation for debenzylation but differ in intermediate structures.
  • The overall synthetic strategy is consistent with best practices in carbohydrate chemistry, leveraging protecting groups and stereoselective transformations to access complex iminosugars with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tetrabenzyl Miglustat undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Substitution reactions are used to replace specific groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected forms of the compound.

Scientific Research Applications

Niemann-Pick Type C Disease

Niemann-Pick type C disease is characterized by defective lipid transport within cells, leading to severe neurological symptoms. Clinical trials have demonstrated that Miglustat can stabilize or improve various clinical markers in patients with this condition:

  • Study Design : A randomized controlled trial involving 29 patients aged 12 years or older assessed the efficacy of Miglustat over 12 months.
  • Results : Significant improvements were observed in horizontal saccadic eye movement velocity (p=0.028) and swallowing capacity, with stable auditory acuity noted in treated patients .

Gaucher Disease

Gaucher disease, particularly type 1 and type 3, has also been a focal point for Miglustat research. The drug has shown promise in combination with enzyme replacement therapy:

  • Clinical Trials : In a 24-month study on Gaucher disease type 3 patients, Miglustat was administered alongside enzyme replacement therapy. The primary efficacy endpoints included changes in neurological assessments and organ volumes .
  • Findings : Patients exhibited improvements in neurological function and stabilization of organomegaly compared to baseline measurements.

Case Study: Gaucher Disease Management

A notable case involved a patient with type 1 Gaucher disease who switched from enzyme replacement therapy to Zavesca (Miglustat). The patient reported significant improvements in symptoms post-switch:

  • Background : The patient had previously experienced inadequate symptom control with enzyme therapy.
  • Outcome : After transitioning to Zavesca, there was marked improvement in quality of life and symptom management .

Mechanism of Action

Tetrabenzyl Miglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase. This inhibition reduces the synthesis of glycosphingolipids, which are involved in various cellular processes. The compound binds to the active site of the enzyme, preventing the conversion of ceramide to glucosylceramide.

Comparison with Similar Compounds

Miglustat (N-butyl-deoxynojirimycin)

  • Structure: A small iminosugar molecule with an N-butyl chain.
  • Mechanism : Inhibits GCS, reducing glycosphingolipid (GSL) accumulation in lysosomes .
  • Efficacy :
    • In Gaucher's disease, Miglustat (100 mg TID) increased hemoglobin by 0.77 g/dL and stabilized platelet counts in untreated patients after 6 months .
    • In NP-C, Miglustat delayed motor deficits and cerebellar pathology in murine models, with partial restoration of lipid profiles .
  • Limitations :
    • Low inhibitory potency (IC50: 5–50 μM) compared to next-gen inhibitors like Eliglustat .
    • Side effects: Gastrointestinal disturbances (80% of patients) and tremors limit long-term use .

Eliglustat (IC50: 0.024 μM)

  • Structure : A potent, selective GCS inhibitor with a bicyclic core.
  • Mechanism : Same target as Miglustat but with 200-fold higher potency .
  • Advantages :
    • FDA-approved for Gaucher's disease type 1; superior efficacy in reducing liver/spleen volume and biomarkers .
    • Better tolerability profile than Miglustat.
  • Limitations: Not effective for neurological forms due to restricted CNS penetration .

Tetrabenzyl Miglustat and Structural Analogs

  • Structure : Miglustat backbone with four benzyl groups, increasing molecular weight and lipophilicity .
  • Hypothesized Advantages :
    • Enhanced blood-brain barrier penetration for neurological disorders (e.g., NP-C, GM2 gangliosidosis) .
    • Improved metabolic stability due to reduced enzymatic degradation of benzyl groups.
  • Synthesis complexity (e.g., handling exothermic reactions during benzylation) .

Other Benzylated Derivatives

  • Tri-/Di-/Mono-Benzyl Miglustat: These intermediates in this compound synthesis show graded effects on solubility and target binding . Mono-benzyl derivatives may balance lipophilicity and renal clearance better than tetra-substituted forms.

Comparative Data Table

Compound Structure IC50 (μM) Clinical Applications Key Advantages Limitations
Miglustat Iminosugar + N-butyl 5–50 Gaucher's, NP-C Oral bioavailability, CNS penetration Low potency, GI side effects
Eliglustat Bicyclic core 0.024 Gaucher's type 1 High potency, better tolerability No CNS efficacy
This compound Miglustat + 4 benzyls N/A (Theoretical) Neurodegenerative disorders Enhanced CNS targeting No clinical data, synthesis challenges

Research Findings and Mechanistic Insights

  • Preclinical Evidence: Miglustat reduced GSL levels in Tangier disease fibroblasts, normalizing total GSLs and Gb3 species . This compound may amplify this effect via prolonged target engagement.
  • Synthesis and Stability : Tetrabenzyl derivatives (e.g., tetrabenzyl pyrophosphate) exhibit exothermic reactivity, requiring controlled conditions . Similar challenges apply to this compound synthesis.

Biological Activity

Tetrabenzyl Miglustat is a derivative of the iminosugar miglustat, which has been primarily studied for its role in treating lysosomal storage disorders such as Gaucher disease and Niemann-Pick type C (NPC). The biological activity of this compound is largely attributed to its mechanism of action as a glucosylceramide synthase inhibitor, which plays a critical role in the biosynthesis of glycosphingolipids.

This compound functions as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the initial step in the synthesis of glycosphingolipids. By inhibiting this enzyme, this compound reduces the synthesis of glucosylceramide, which is crucial for substrate reduction therapy in conditions like Gaucher disease. This reduction allows residual activity of the deficient glucocerebrosidase enzyme to be more effective, thus decreasing the accumulation of glucocerebroside in macrophages and mitigating related pathologies .

Pharmacokinetics

  • Absorption : this compound exhibits a mean oral bioavailability of approximately 97%, indicating efficient absorption following administration .
  • Distribution : Specific data on the volume of distribution is not readily available; however, it is known to cross the blood-brain barrier, making it potentially effective for neurological applications .

Efficacy in Gaucher Disease

A pivotal study involving adult patients with Type I Gaucher disease demonstrated that treatment with miglustat (100 mg three times daily) resulted in significant reductions in liver and spleen volumes over 12 months. Hematological parameters such as hemoglobin concentration and platelet counts also showed improvement .

Parameter Baseline End of Study Change
Liver VolumeIncreasedDecreasedStatistically significant
Spleen VolumeIncreasedDecreasedStatistically significant
Hemoglobin (g/dL)11.510.55-0.95 (95% CI: -1.38, -0.53)
Platelet Count (x10^9/L)150105-44.1 (95% CI: -57.6, -30.7)

Efficacy in Niemann-Pick Type C Disease

In a randomized controlled trial involving patients with NPC, this compound was shown to improve horizontal saccadic eye movement velocity—a key marker of disease progression—compared to standard care. Additionally, improvements were noted in swallowing capacity and stability in auditory acuity among treated patients .

Safety Profile

The safety profile of this compound has been characterized by gastrointestinal disturbances, particularly diarrhea, which occurs in more than 80% of patients . Adjustments in dietary intake have been suggested to mitigate these effects. Neurological side effects have also been reported but typically resolve after dose adjustments or discontinuation .

Case Studies

  • Long-term Maintenance Therapy : A study indicated that patients previously stabilized on enzyme replacement therapy maintained their clinical responses when switched to miglustat therapy, confirming its effectiveness and tolerability over long-term use .
  • Animal Studies : In murine models, treatment with miglustat extended survival rates significantly compared to untreated controls, showcasing its potential therapeutic benefits beyond symptomatic treatment .

Q & A

Q. How should contradictory findings about this compound’s therapeutic efficacy in genetic disease models be reconciled?

  • Methodological Answer: Conduct meta-analyses of preclinical studies using PRISMA guidelines, stratifying results by disease model (e.g., Gaucher vs. Niemann-Pick), dosage, and endpoint metrics. Validate hypotheses with head-to-head comparisons in isogenic cell lines under standardized culture conditions .

Key Methodological Considerations

  • Data Validation: Always include triplicate measurements, blinded analysis, and cross-laboratory reproducibility checks to mitigate bias .
  • Ethical Reporting: Disclose all raw data in supplementary materials, including failed experiments, to avoid publication bias .
  • Interdisciplinary Integration: Combine wet-lab experiments with computational modeling to address mechanistic gaps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.